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Compound of Interest

2-(Prop-2-ene-1-sulfonyl)-
Compound Name:
benzothiazole

Cat. No.: B420315

An In-depth Technical Guide to the Chemical Properties of 2-(Prop-2-ene-1-sulfonyl)-
benzothiazole

Disclaimer: Publicly available scientific literature and chemical databases contain limited
specific experimental data for 2-(prop-2-ene-1-sulfonyl)-benzothiazole (CAS Number:
156701-45-0). This guide provides a comprehensive overview based on established principles
of benzothiazole chemistry, including a proposed synthesis pathway, and detailed experimental
data for the closely related analogue, 2-(prop-2-yn-1-sulfonyl)-benzothiazole.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have
garnered substantial interest in medicinal chemistry and materials science.[1] The
benzothiazole nucleus is a key structural motif in a variety of biologically active molecules,
exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-
inflammatory, and anticonvulsant activities.[2][3] The substituent at the 2-position of the
benzothiazole ring plays a crucial role in determining the compound's biological and chemical
characteristics.[4] This guide focuses on the chemical properties of 2-(prop-2-ene-1-sulfonyl)-
benzothiazole, a derivative featuring an allyl sulfonyl group at this key position.

Chemical Properties
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Due to the lack of direct experimental data, the precise physical and chemical properties of 2-
(prop-2-ene-1-sulfonyl)-benzothiazole are not available. However, based on its structure and
the properties of related compounds, the following can be inferred:

» Structure: The molecule consists of a benzothiazole core linked at the 2-position to an allyl
sulfonyl group (-SO2-CH2-CH=CHz2). The sulfonyl group is expected to be electron-
withdrawing, influencing the electronic properties of the benzothiazole ring system.

» Reactivity: The double bond in the allyl group offers a site for various addition reactions. The
sulfonyl group is generally stable, but the C-S bond can be cleaved under certain reductive
conditions. The benzothiazole ring can undergo electrophilic substitution, although the
sulfonyl group's electron-withdrawing nature would make it less reactive than unsubstituted
benzothiazole.

Comparative Data of a Closely Related Analogue

To provide a quantitative perspective, the following table summarizes the available data for the
alkyne analogue, 2-(prop-2-yn-1-ylsulfonyl)benzol[d]thiazole. This compound differs only in the
saturation of the side chain (a triple bond instead of a double bond).

Property Value

Melting Point 114 °C

3055 (C-H, Aromatic), 2970-2920 (CHz,
Aliphatic), 2140 (C=C), 1655 (C=N), 1490, 1450
(C=C, Aromatic), 1350, 1150 (SOz, asymmetric

and symmetric)

SETIR (cm-L) *

8.00 (d, 2H, Aromatic), 7.45 (t, 2H, Aromatic),

1H NMR (DMSO-ds, & ppm
( Ppm) 6.10 (d, 2H, SO2-CHz-), 3.35 (t, 1H, =C-H)

Data sourced from a study on the synthesis of sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole
derivatives.[5]

Synthesis
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A definitive, peer-reviewed synthesis protocol for 2-(prop-2-ene-1-sulfonyl)-benzothiazole is
not readily available. However, a logical and established synthetic route can be proposed
based on the known chemistry of benzothiazoles. This involves a two-step process: S-
alkylation of 2-mercaptobenzothiazole followed by oxidation of the resulting sulfide to a sulfone.

Proposed Synthetic Pathway
(2-MercaptobenzothiazoIWM(Z-(AIIyIthio)benzothiazo|eOXid)—ation>(2-(Prop-2-ene-l-suIfonyl)-benzothiazole)

Click to download full resolution via product page

Caption: Proposed synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole.

Experimental Protocols

While a specific protocol for the target molecule is unavailable, a detailed experimental
procedure for its alkyne analogue, 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole, has been
published and is presented here as a representative example of this class of compounds.[5][6]
It is highly probable that a similar protocol, substituting propargyl bromide with allyl bromide
and employing a suitable oxidizing agent, would yield the desired product.

Step 1: Synthesis of 2-(Prop-2-yn-1-ylthio)benzo[d]thiazole (Alkyne Analogue Precursor)[5]

o Materials: 2-Mercaptobenzothiazole (2-MBT), 3-bromopropyne, triethylamine (EtsN), diethyl
ether.

e Procedure:

[¢]

Dissolve 2-mercaptobenzothiazole (0.1 mol) in 50 ml of diethyl ether in a reaction flask.

o

Add triethylamine (0.1 mol) to the solution to act as a base.

[e]

Slowly add 3-bromopropyne (0.1 mol) dropwise to the mixture while stirring.

Reflux the reaction mixture for three hours.

o

[¢]

After cooling, filter the mixture to remove the triethylamine hydrobromide salt.
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[e]

Evaporate the diethyl ether from the filtrate to obtain the crude product.

o

Purify the product by recrystallization from petroleum ether to yield colorless crystals.

Yield: 85%

[¢]

[¢]

Melting Point: 47 °C
Step 2: Synthesis of 2-(Prop-2-yn-1-ylsulfonyl)benzo[d]thiazole (Alkyne Analogue)[5]

o Materials: 2-(Prop-2-yn-1-ylthio)benzo[d]thiazole, glacial acetic acid, potassium dichromate,
concentrated sulfuric acid, ethanol.

e Procedure:
o Dissolve 2-(prop-2-yn-1-ylthio)benzo[d]thiazole (0.05 mol) in 25 ml of glacial acetic acid.

o Prepare a solution of potassium dichromate (2.0 g) in 35 ml of water and add 20 ml of
concentrated sulfuric acid.

o Add the potassium dichromate/sulfuric acid solution dropwise to the benzothiazole
solution, maintaining the temperature between 0-5 °C over 15 minutes.

o Slowly raise the temperature to 30 °C and stir the mixture for 90 minutes.
o Pour the reaction mixture into 200 ml of cold water to precipitate the product.

o Filter the precipitate and purify by recrystallization from an ethanol:water (1:2) solution to
obtain white crystals.

o Yield: 72%

Potential Biological Activity and Applications

While there is no specific biological data for 2-(prop-2-ene-1-sulfonyl)-benzothiazole, the
broader class of benzothiazole derivatives is known for a wide spectrum of pharmacological
activities. This suggests that the target compound could be a candidate for further investigation
in several areas of drug development.
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» Anticancer Activity: Many 2-substituted benzothiazole derivatives have demonstrated potent
anticancer properties.[7][8][9] Their mechanisms of action often involve the inhibition of key
enzymes like tyrosine kinases or topoisomerases, and the induction of apoptosis.[9] Some
benzothiazole derivatives have even entered clinical trials as chemotherapeutic agents.[8]

o Antimicrobial Activity: The benzothiazole scaffold is present in numerous compounds with
significant antibacterial and antifungal activity.[10][11][12] These derivatives can act by
inhibiting essential microbial enzymes such as DNA gyrase or dihydropteroate synthase.[12]
[13]

» Other Activities: Benzothiazole derivatives have also been investigated for their anti-
inflammatory, antiviral, antidiabetic, and neuroprotective properties.[1][14]

General Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of a
novel benzothiazole derivative like the one discussed in this guide.
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Caption: General workflow for the synthesis and biological evaluation of novel compounds.
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Conclusion

2-(Prop-2-ene-1-sulfonyl)-benzothiazole is a compound for which specific experimental data
Is currently lacking in the public domain. However, based on the well-established chemistry of
the benzothiazole scaffold and detailed studies on its close analogues, a reliable synthetic
route can be proposed, and its potential for biological activity can be inferred. The rich
pharmacology of benzothiazole derivatives makes this and similar compounds interesting
targets for future research in drug discovery and development, particularly in the areas of
oncology and infectious diseases. Further experimental investigation is required to fully
characterize its chemical properties and to explore its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol-
REVIEW- [ejchem.journals.ekb.eq]

e 2.iosrjournals.org [iosrjournals.org]

o 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nim.nih.gov]
o 4. researchgate.net [researchgate.net]

e 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

e 6. Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives | Al-Nahrain
Journal of Science [anjs.edu.iq]

e 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
o 8. researchgate.net [researchgate.net]

¢ 9. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed
[pubmed.ncbi.nim.nih.gov]

e 10. researchgate.net [researchgate.net]

e 11. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b420315?utm_src=pdf-body
https://www.benchchem.com/product/b420315?utm_src=pdf-custom-synthesis
https://ejchem.journals.ekb.eg/article_299257.html
https://ejchem.journals.ekb.eg/article_299257.html
https://www.iosrjournals.org/iosr-jpbs/papers/Vol11-issue5/Version-2/P110502105112.pdf
https://pubmed.ncbi.nlm.nih.gov/31790602/
https://www.researchgate.net/figure/Proposed-mechanism-for-the-synthesis-of-2-arylbenzothiazole-using-bsdodecimOTf_fig13_345770327
https://iasj.rdd.edu.iq/journals/uploads/2025/04/14/f510a56cf71132bfaef3e03810c7df92.pdf
https://anjs.edu.iq/index.php/anjs/article/view/352
https://anjs.edu.iq/index.php/anjs/article/view/352
https://kld-journal.fedlab.ru/1871-5206/index
https://www.researchgate.net/figure/Anticancer-activity-of-benzothiazole-derivatives_fig3_329275487
https://pubmed.ncbi.nlm.nih.gov/31288719/
https://pubmed.ncbi.nlm.nih.gov/31288719/
https://www.researchgate.net/publication/258377462_Synthesis_and_Antimicrobial_Activity_ofSome_New_2-Substituted_Benzothiazole_Derivatives
https://www.mdpi.com/2079-6382/11/12/1799
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b420315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential
Antimicrobial Agents - PMC [pmc.ncbi.nim.nih.gov]

o 13. researchgate.net [researchgate.net]
e 14. mdpi.com [mdpi.com]

» To cite this document: BenchChem. [2-(Prop-2-ene-1-sulfonyl)-benzothiazole chemical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b420315#2-prop-2-ene-1-sulfonyl-benzothiazole-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7277330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7277330/
https://www.researchgate.net/figure/Antimicrobial-activity-of-benzothiazole-derivatives_fig9_329275487
https://www.mdpi.com/1420-3049/26/8/2190
https://www.benchchem.com/product/b420315#2-prop-2-ene-1-sulfonyl-benzothiazole-chemical-properties
https://www.benchchem.com/product/b420315#2-prop-2-ene-1-sulfonyl-benzothiazole-chemical-properties
https://www.benchchem.com/product/b420315#2-prop-2-ene-1-sulfonyl-benzothiazole-chemical-properties
https://www.benchchem.com/product/b420315#2-prop-2-ene-1-sulfonyl-benzothiazole-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b420315?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b420315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

